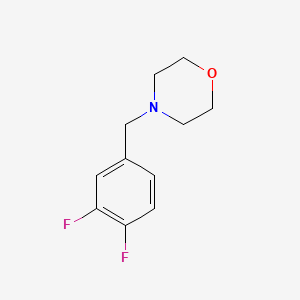![molecular formula C14H21N3O B5867434 N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline is a chemical compound that is commonly referred to as DMAC. It is a synthetic compound that is used in a variety of scientific research applications. DMAC is a derivative of aniline and is commonly used in the synthesis of various organic compounds. In
作用机制
The mechanism of action of DMAC is not well understood. However, it is believed to act as a nucleophile in various organic reactions. DMAC is also believed to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism.
Biochemical and Physiological Effects:
DMAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. DMAC has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of DMAC is its versatility. It can be used in a variety of organic reactions and is a common building block for the synthesis of various pharmaceuticals. However, DMAC is also toxic and can be harmful if not handled properly. It is important to use appropriate safety precautions when working with DMAC.
未来方向
There are many future directions for research involving DMAC. One area of interest is the development of new synthetic methods for DMAC and its derivatives. Another area of interest is the development of new pharmaceuticals that incorporate DMAC as a building block. Additionally, further research is needed to better understand the mechanism of action of DMAC and its effects on cellular metabolism.
合成方法
DMAC is synthesized through a multistep process that involves the reaction of aniline with N,N-dimethylformamide (DMF) and acetic anhydride. The reaction is catalyzed by sulfuric acid, and the product is purified through a series of recrystallization steps. The yield of DMAC is typically around 70%.
科学研究应用
DMAC is used in a variety of scientific research applications, including drug discovery, organic synthesis, and medicinal chemistry. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals. DMAC is also used as a reagent in the preparation of various heterocyclic compounds, which are used in drug discovery.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-15(2)13-6-4-12(5-7-13)14(18)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHHNPMWQKOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)



![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)



![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)

